molecular formula C9H10N2O3 B1459205 1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid CAS No. 1428234-33-6

1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid

Cat. No. B1459205
M. Wt: 194.19 g/mol
InChI Key: BNMHQGOFOQJFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopropanation and Ring Opening: Cyclopropanation of 1-methylidene-2-phenylcyclopropane leads to the synthesis of compounds similar to 1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid. Such compounds, when in contact with EtAlCl2, undergo ring opening to yield products like dimethyl (2-chloromethyl-3-phenylallyl)malonate (Denisov et al., 2019).
  • Transformation into Pyrazolines and Pyrazolidines: 5-Substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates, similar to the core structure of the compound , are hydrogenated to produce 3-aminopyrrolidin-2-ones and other derivatives containing a spirocyclopropane fragment (Kostyuchenko et al., 2005).

Chemical Reactions and Derivatives

  • Formation of Hydroperoxides: Certain spiro[pyrazolinecyclopropanes] derivatives undergo transformations in the presence of atmospheric oxygen to form hydroperoxides, illustrating the reactivity of such compounds under specific conditions (Kostyuchenko et al., 2004).
  • Synthesis of Antimicrobial Compounds: Spiro compounds, which can be synthesized starting from structures similar to the compound , have shown potential as scaffolds for antimicrobial activities. Such applications demonstrate the relevance of these compounds in pharmaceutical research (Hafez et al., 2016).

properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)6-3-10-11-4-9(1-2-9)5-14-7(6)11/h3H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHQGOFOQJFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=C(C=N3)C(=O)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid
Reactant of Route 2
1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid
Reactant of Route 3
1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid
Reactant of Route 4
1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid
Reactant of Route 5
1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid
Reactant of Route 6
1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid

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